Cas no 2227919-47-1 ((2R)-2-(2,4,5-trifluorophenyl)oxirane)

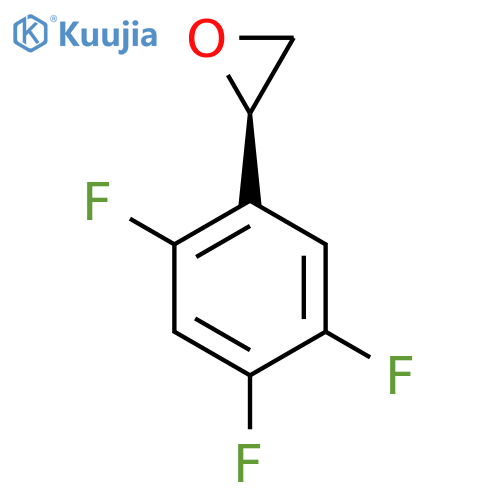

2227919-47-1 structure

商品名:(2R)-2-(2,4,5-trifluorophenyl)oxirane

(2R)-2-(2,4,5-trifluorophenyl)oxirane 化学的及び物理的性質

名前と識別子

-

- (2R)-2-(2,4,5-trifluorophenyl)oxirane

- EN300-1999105

- 2227919-47-1

-

- インチ: 1S/C8H5F3O/c9-5-2-7(11)6(10)1-4(5)8-3-12-8/h1-2,8H,3H2/t8-/m0/s1

- InChIKey: ZTRSNHZVUGLPFN-QMMMGPOBSA-N

- ほほえんだ: FC1C=C(C(=CC=1[C@@H]1CO1)F)F

計算された属性

- せいみつぶんしりょう: 174.02924926g/mol

- どういたいしつりょう: 174.02924926g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 12.5Ų

(2R)-2-(2,4,5-trifluorophenyl)oxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1999105-10.0g |

(2R)-2-(2,4,5-trifluorophenyl)oxirane |

2227919-47-1 | 10g |

$6635.0 | 2023-06-01 | ||

| Enamine | EN300-1999105-0.25g |

(2R)-2-(2,4,5-trifluorophenyl)oxirane |

2227919-47-1 | 0.25g |

$1420.0 | 2023-09-16 | ||

| Enamine | EN300-1999105-1.0g |

(2R)-2-(2,4,5-trifluorophenyl)oxirane |

2227919-47-1 | 1g |

$1543.0 | 2023-06-01 | ||

| Enamine | EN300-1999105-0.05g |

(2R)-2-(2,4,5-trifluorophenyl)oxirane |

2227919-47-1 | 0.05g |

$1296.0 | 2023-09-16 | ||

| Enamine | EN300-1999105-1g |

(2R)-2-(2,4,5-trifluorophenyl)oxirane |

2227919-47-1 | 1g |

$1543.0 | 2023-09-16 | ||

| Enamine | EN300-1999105-0.1g |

(2R)-2-(2,4,5-trifluorophenyl)oxirane |

2227919-47-1 | 0.1g |

$1357.0 | 2023-09-16 | ||

| Enamine | EN300-1999105-5.0g |

(2R)-2-(2,4,5-trifluorophenyl)oxirane |

2227919-47-1 | 5g |

$4475.0 | 2023-06-01 | ||

| Enamine | EN300-1999105-0.5g |

(2R)-2-(2,4,5-trifluorophenyl)oxirane |

2227919-47-1 | 0.5g |

$1482.0 | 2023-09-16 | ||

| Enamine | EN300-1999105-2.5g |

(2R)-2-(2,4,5-trifluorophenyl)oxirane |

2227919-47-1 | 2.5g |

$3025.0 | 2023-09-16 | ||

| Enamine | EN300-1999105-5g |

(2R)-2-(2,4,5-trifluorophenyl)oxirane |

2227919-47-1 | 5g |

$4475.0 | 2023-09-16 |

(2R)-2-(2,4,5-trifluorophenyl)oxirane 関連文献

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

2227919-47-1 ((2R)-2-(2,4,5-trifluorophenyl)oxirane) 関連製品

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量